molecular formula C6H10Br2O2 B573422 2-Butanol,1,4-dibromo-, 2-acetate, (2S)- CAS No. 191354-48-0

2-Butanol,1,4-dibromo-, 2-acetate, (2S)-

Cat. No.: B573422
CAS No.: 191354-48-0
M. Wt: 273.952
InChI Key: VZAIOAXQXLNVCN-LURJTMIESA-N
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Description

Contextual Significance of Chiral Halogenated Butanol Derivatives in Organic Synthesis

Chiral halogenated butanol derivatives are valuable intermediates and building blocks in asymmetric synthesis. The presence of halogen atoms, such as bromine, provides reactive sites for a variety of nucleophilic substitution and cross-coupling reactions, allowing for the construction of more complex molecular architectures.

These derivatives serve as versatile synthons. For instance, related compounds like 1,4-dibromo-2-butanol (B104651) are used as intermediates in the synthesis of pyrrolidine (B122466) derivatives google.com. Similarly, chiral halohydrins, a class of compounds that includes halogenated alcohols, are crucial for producing pharmaceuticals. A notable example is (S)-4-chloro-3-hydroxybutanoic acid methyl ester, which is a key chiral intermediate for HMG-CoA reductase inhibitors nih.gov. The strategic placement of bromo- and aceto- functionalities on a chiral butanol framework, as seen in the target molecule, suggests its potential utility as a precursor for synthesizing enantiomerically pure complex molecules mdpi.com.

The combination of different functional groups allows for selective reactions. The acetate (B1210297) can act as a protecting group for the hydroxyl function, which can be removed later in a synthetic sequence to reveal the alcohol for further transformation. The bromine atoms at either end of the carbon chain offer sites for sequential or differential reactivity.

Stereochemical Importance of the (2S) Configuration

Asymmetric synthesis, which aims to produce a specific stereoisomer, is fundamental in modern chemistry, particularly in drug discovery. gd3services.comnumberanalytics.com The three-dimensional structure of a molecule is critical for its biological function, as it determines how the molecule interacts with chiral biological targets like enzymes and receptors. gd3services.comspringernature.com Different enantiomers of a chiral drug can exhibit widely different efficacy or side effects. gd3services.com

The "(2S)-" designation in (2S)-2-Butanol,1,4-dibromo-, 2-acetate (B119210) specifies the absolute configuration at the C2 stereocenter according to the Cahn-Ingold-Prelog priority rules. This precise spatial arrangement is crucial for several reasons:

Biological Activity: If this molecule were to be used as an intermediate in the synthesis of a biologically active compound, its (2S) configuration would be essential for ensuring the final product has the correct orientation to bind to its target.

Chiral Recognition: In chemical interactions, chiral molecules can recognize each other. Studies on similar chiral alcohols have shown that homochiral complexes (e.g., an 'S' enantiomer interacting with another 'S' enantiomer) can be more stable than their heterochiral counterparts. nih.govresearchgate.net

Control of Stereochemistry: Using a starting material with a defined stereocenter, like the (2S) configuration, allows chemists to control the stereochemical outcome of subsequent reactions, a key principle in the synthesis of complex natural products and pharmaceuticals.

The table below illustrates the basic properties of the parent compound, 1,4-dibromo-2-butanol, from which the title acetate derivative is formed.

PropertyValue
Molecular FormulaC4H8Br2O
Molecular Weight231.91 g/mol nist.gov
Boiling Point114-115 °C at 13 mmHg sigmaaldrich.com
Density2.001 g/mL at 25 °C sigmaaldrich.com
Refractive Indexn20/D 1.544 sigmaaldrich.com

Overview of Academic Research Directions

While specific published research on (2S)-2-Butanol,1,4-dibromo-, 2-acetate is sparse, its structure suggests several potential research applications rooted in established synthetic methodologies. Academic research could logically proceed in the following directions:

Development of Novel Synthetic Routes: Designing and optimizing stereoselective synthetic pathways to (2S)-2-Butanol,1,4-dibromo-, 2-acetate would be a primary research goal. This could involve the asymmetric reduction of a corresponding ketone or the kinetic resolution of a racemic mixture of 1,4-dibromo-2-butanol followed by acetylation.

Application as a Chiral Building Block: The compound is a prime candidate for use as a versatile four-carbon chiral building block. Research could focus on using it to synthesize complex target molecules, such as natural products or pharmaceutical analogues. The two bromine atoms could be displaced by various nucleophiles to build larger, more functionalized structures with controlled stereochemistry.

Stereoselective Transformations: Investigations could explore how the (2S)-stereocenter directs the outcome of reactions at other positions on the molecule. For example, the formation of cyclic compounds through intramolecular substitution could lead to chiral heterocycles, which are common motifs in medicinal chemistry.

Synthesis of Chiral Ligands: The terminal bromine atoms could be converted into phosphine (B1218219), amine, or other coordinating groups. This would transform the molecule into a chiral ligand for use in asymmetric catalysis, a field that continually seeks novel ligand scaffolds to improve the enantioselectivity of metal-catalyzed reactions. nih.govnih.gov

The following table summarizes potential synthetic transformations analogous to those performed on similar functionalized organic molecules.

Reaction TypeReagent ExamplePotential Product Class
Nucleophilic SubstitutionSodium Azide (B81097) (NaN3)Chiral Diazido Compounds
Grignard ReactionPhenylmagnesium BromideChiral Diols with Phenyl Groups
Intramolecular CyclizationBase (e.g., NaH)Chiral Tetrahydrofuran (B95107) Derivatives
Cross-CouplingAlkynyl Stannane (with Pd catalyst)Chiral Alkynylated Butanols

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[(2S)-1,4-dibromobutan-2-yl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10Br2O2/c1-5(9)10-6(4-8)2-3-7/h6H,2-4H2,1H3/t6-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZAIOAXQXLNVCN-LURJTMIESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC(CCBr)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)O[C@@H](CCBr)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10Br2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.95 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Stereochemical Principles and Features of 2s 2 Butanol,1,4 Dibromo , 2 Acetate

Enantiomerism and Diastereomerism in 2-Butanol (B46777) Scaffolds

The concept of chirality is central to understanding the stereochemistry of 2-butanol derivatives. A molecule is chiral if it is non-superimposable on its mirror image. libretexts.org In the case of 2-butanol, the second carbon atom is a chiral center because it is bonded to four different groups: a hydroxyl group (-OH), a hydrogen atom (-H), a methyl group (-CH₃), and an ethyl group (-CH₂CH₃). libretexts.orgwikipedia.org This gives rise to two stereoisomers, (R)-2-butanol and (S)-2-butanol, which are enantiomers of each other. wikipedia.orgresearchgate.net

When additional chiral centers are introduced, as in the case of 3-bromo-2-butanol, the number of possible stereoisomers increases. With two chiral centers, there can be up to four stereoisomers: (2R,3R), (2S,3S), (2R,3S), and (2S,3R). libretexts.orgstackexchange.com The (2R,3R) and (2S,3S) forms are enantiomers, as are the (2R,3S) and (2S,3R) forms. However, the relationship between a member of one enantiomeric pair and a member of the other (e.g., (2R,3R) and (2R,3S)) is that of diastereomers. libretexts.org Diastereomers are stereoisomers that are not mirror images of each other and can have different physical properties. libretexts.org

For the specific compound (2S)-2-Butanol, 1,4-dibromo-, 2-acetate (B119210), the stereochemistry is designated at the second carbon. The introduction of bromine atoms at the first and fourth positions does not create additional chiral centers in this specific case. However, the principles of enantiomerism and diastereomerism are crucial for its synthesis and purification.

Chiral Induction and Control in Stereoselective Transformations

The synthesis of a specific stereoisomer, such as (2S)-2-Butanol, 1,4-dibromo-, 2-acetate, requires stereoselective transformations. This can be achieved through various strategies, including the use of chiral catalysts or chiral auxiliaries. researchgate.net Chiral recognition, where one chiral molecule interacts differently with the enantiomers of another, is a key principle. nih.gov For instance, in the esterification of a racemic acid with a pure chiral alcohol, two diastereomeric esters are produced, which can then be separated. doubtnut.com

The use of chiral building blocks is another important strategy. Starting a synthesis with an enantiomerically pure precursor, such as (S)-2-butanol, can help to control the stereochemistry of the final product. synthesiswithcatalysts.com The enzymatic generation of chiral acetates is also a well-established method that can offer high stereochemical control. nih.gov

The success of these methods relies on the ability to direct the reaction pathway to favor the formation of one stereoisomer over others. This control is essential in many applications where only one enantiomer possesses the desired activity. researchgate.net

Configurational Stability and Stereochemical Integrity

The configurational stability of a chiral molecule refers to its ability to maintain its specific three-dimensional arrangement. fiveable.me For (2S)-2-Butanol, 1,4-dibromo-, 2-acetate, the chiral center at the second carbon is generally stable under normal conditions. However, factors such as temperature and the chemical environment can potentially lead to racemization, the process where a chiral molecule converts into an equal mixture of both enantiomers. fiveable.me

Maintaining the stereochemical purity of chiral compounds is critical, particularly in fields like pharmaceuticals and agrochemicals, as different enantiomers can have vastly different biological activities. fiveable.mewikipedia.org

Data Tables

Table 1: Properties of Related Compounds

Compound Name Molecular Formula Molar Mass ( g/mol ) Key Features
2-Butanol C₄H₁₀O 74.123 Chiral, exists as (R) and (S) enantiomers. wikipedia.org
1,4-Dibromo-2-butanol (B104651) C₄H₈Br₂O 231.914 A precursor to the title compound. nist.gov

Table 2: Stereoisomer Relationships in 2-Butanol Scaffolds

Compound Number of Chiral Centers Number of Stereoisomers Relationship between Stereoisomers
2-Butanol 1 2 Enantiomers. libretexts.org

List of Mentioned Compounds

(2S)-2-Butanol, 1,4-dibromo-, 2-acetate

2-Butanol

(R)-2-butanol

(S)-2-butanol

3-bromo-2-butanol

1,4-Dibromo-2-butanol

tert-butyl ester

Mechanistic Investigations of Reactions Involving 2s 2 Butanol,1,4 Dibromo , 2 Acetate

Elucidation of Bromine-Mediated Reaction Pathways

The presence of two carbon-bromine bonds at different positions within the molecule dictates the regioselectivity of its reactions. The nature of the C-Br bond, being polar and breakable, is central to the compound's reactivity.

Electrophilic Activation and Halonium Ion Dynamics

In halogenoalkanes, the carbon-halogen bond is polarized due to the difference in electronegativity, rendering the carbon atom electrophilic and susceptible to attack by nucleophiles. libretexts.org The C-Br bond is weaker than C-Cl and significantly weaker than C-F bonds, making bromoalkanes moderately reactive. youtube.com The activation of the C-Br bond in (2S)-2-Butanol,1,4-dibromo-, 2-acetate (B119210) involves this inherent polarity. The carbon atoms at both position 1 and position 4 are electrophilic centers.

While bridged halonium ions are characteristic intermediates in reactions of vicinal (1,2) dihalides, their formation in 1,4-dihalo systems like the subject compound is not a typical pathway. Instead, electrophilic activation is understood as the polarization of the C-Br σ-bond, which is enhanced by polar solvents and primes the carbon for substitution. libretexts.org Furthermore, studies on electrophilic bromocarbons show that the bromine atom itself can engage in "halogen bonding," acting as an electrophilic center that interacts with Lewis bases, which can facilitate the cleavage of the C-Br bond. nih.govresearchgate.net

Nucleophilic Attack on Vicinal Dibromides

Although the prompt refers to vicinal dibromides, (2S)-2-Butanol,1,4-dibromo-, 2-acetate is a 1,4-dibromide derivative. Nucleophilic attack can occur at two distinct electrophilic carbons: the primary carbon (C4) and the secondary carbon (C2). The accessibility of these sites to an incoming nucleophile is different, which influences the reaction pathway.

Attack at C4: This carbon is part of a primary alkyl bromide. It is sterically unhindered and is therefore a prime target for a direct Sₙ2 substitution reaction. savemyexams.com

Attack at C2: This carbon is a secondary center and is also attached to the acetate (B1210297) group. Nucleophilic attack at this position is more sterically hindered than at C4. Furthermore, the reaction at this stereocenter is subject to complex stereochemical controls, including the potential for neighboring group participation from the acetate. nih.govsmartstartinstitute.com

The relative rates of substitution at these two positions depend heavily on the reaction conditions and the nature of the nucleophile.

Stereochemical Outcomes of Nucleophilic Substitution Reactions

Reactions at the C2 chiral center of (2S)-2-Butanol,1,4-dibromo-, 2-acetate can proceed with different stereochemical outcomes depending on the prevailing mechanism.

Factors Influencing Stereoinversion and Racemization (Sₙ1 vs. Sₙ2)

The substitution at the secondary C2 position can follow either an Sₙ1 or Sₙ2 pathway, dictated by factors such as the nucleophile's strength, solvent polarity, and the stability of potential intermediates. libretexts.orglibretexts.org

The Sₙ2 mechanism involves a single, concerted step where the nucleophile attacks the electrophilic carbon from the side opposite to the leaving group. savemyexams.combyjus.com This backside attack leads to a Walden inversion, where the stereochemistry at the chiral center is inverted. reddit.comquora.com This pathway is favored by strong nucleophiles and polar aprotic solvents. libretexts.org

The Sₙ1 mechanism is a two-step process. byjus.com The first and rate-determining step is the departure of the leaving group to form a planar carbocation intermediate. savemyexams.commasterorganicchemistry.com Because the carbocation is planar, the nucleophile can attack from either face with roughly equal probability, leading to a mixture of retention and inversion products, a process known as racemization. quora.commasterorganicchemistry.com This pathway is favored by weak nucleophiles, polar protic solvents that can stabilize the carbocation, and substrates that can form relatively stable carbocations (secondary or tertiary). libretexts.orgbyjus.com

FeatureSₙ1 ReactionSₙ2 Reaction
MechanismTwo steps with a carbocation intermediate. byjus.comvedantu.comOne concerted step. reddit.comvedantu.com
Rate LawRate = k[Substrate]. libretexts.orgvedantu.comRate = k[Substrate][Nucleophile]. libretexts.orgvedantu.com
StereochemistryRacemization (mixture of inversion and retention). libretexts.orgquora.comInversion of configuration. libretexts.orgreddit.com
Substrate SuitabilityTertiary > Secondary >> Primary. masterorganicchemistry.comPrimary > Secondary >> Tertiary. masterorganicchemistry.com
NucleophileWeak nucleophiles are effective (e.g., H₂O, ROH). libretexts.orgquora.comRequires strong nucleophiles (e.g., OH⁻, CN⁻). libretexts.org
SolventFavored by polar protic solvents (e.g., water, alcohols). libretexts.orgbyjus.comFavored by polar aprotic solvents (e.g., acetone, DMSO). libretexts.org

Intramolecular Cyclization Mechanisms

The bifunctional nature of (2S)-2-Butanol,1,4-dibromo-, 2-acetate and its derivatives makes it a candidate for intramolecular reactions. If the acetate group is hydrolyzed to a hydroxyl group, the resulting 1,4-dibromobutanol can undergo intramolecular cyclization. The hydroxyl group can act as an internal nucleophile, attacking the C4 carbon and displacing the bromide ion in an internal Sₙ2 reaction. This process would result in the formation of a five-membered ring, specifically a substituted tetrahydrofuran (B95107). Such intramolecular reactions are highly favored when they lead to the formation of stable five- or six-membered rings. libretexts.org

Acetate Group Reactivity and Mechanistic Aspects

The acetate group at the C2 position is not merely a passive substituent; it plays a critical role in the reaction mechanisms of the molecule. Its reactivity can be expressed in two primary ways: as a leaving group or as a neighboring group.

While the acetate ion can function as a leaving group, it is generally considered a poor one compared to halides like bromide because it is a stronger base. byjus.com However, its most significant mechanistic role in this context is neighboring group participation (NGP) . smartstartinstitute.com

In NGP, a nearby functional group with a lone pair of electrons acts as an internal nucleophile. smartstartinstitute.comlibretexts.org In the case of (2S)-2-Butanol,1,4-dibromo-, 2-acetate, if a substitution reaction is initiated at C2, the carbonyl oxygen of the acetate group can attack the C2 center as the bromide leaving group departs. This attack occurs from the backside, leading to an initial inversion of configuration and the formation of a cyclic dioxolenium ion intermediate (also known as an acetoxonium ion). smartstartinstitute.comlibretexts.org

Hydrolytic and Transesterification Mechanisms

The hydrolysis and transesterification of (2S)-2-Butanol,1,4-dibromo-, 2-acetate are fundamental reactions that involve the cleavage and formation of ester linkages. These reactions can proceed through different mechanisms depending on the reaction conditions, such as the pH of the medium.

Hydrolysis:

Under basic conditions, the hydrolysis of the acetate group is expected to proceed via a nucleophilic acyl substitution mechanism. A hydroxide (B78521) ion (OH⁻) acts as the nucleophile, attacking the electrophilic carbonyl carbon of the ester. This leads to the formation of a tetrahedral intermediate. The subsequent collapse of this intermediate results in the departure of the (2S)-1,4-dibromobutan-2-oxide anion and the formation of acetic acid. Protonation of the alkoxide yields (2S)-1,4-dibromobutan-2-ol.

Under acidic conditions, the carbonyl oxygen of the acetate is first protonated, which enhances the electrophilicity of the carbonyl carbon. A water molecule then acts as the nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. Following a series of proton transfer steps, the (2S)-1,4-dibromobutan-2-ol is eliminated, and the carboxylic acid is regenerated.

Transesterification:

Transesterification involves the conversion of the acetate ester into a different ester by reacting it with an alcohol. This process can also be catalyzed by either an acid or a base. rsc.org

Base-catalyzed transesterification: An alkoxide (RO⁻) from the new alcohol attacks the carbonyl carbon, leading to a tetrahedral intermediate that then expels the original (2S)-1,4-dibromobutan-2-oxide leaving group. rsc.org

Acid-catalyzed transesterification: The mechanism is analogous to acid-catalyzed hydrolysis, with the alcohol acting as the nucleophile instead of water. rsc.org

Interactive Table: Plausible Mechanistic Steps in Hydrolysis and Transesterification

Reaction Type Catalyst Step 1 Step 2 Step 3 Products
HydrolysisBase (OH⁻)Nucleophilic attack of OH⁻ on carbonyl carbonFormation of tetrahedral intermediateElimination of (2S)-1,4-dibromobutan-2-oxideAcetic acid and (2S)-1,4-dibromobutan-2-ol
HydrolysisAcid (H⁺)Protonation of carbonyl oxygenNucleophilic attack of H₂O on carbonyl carbonElimination of (2S)-1,4-dibromobutan-2-olAcetic acid and (2S)-1,4-dibromobutan-2-ol
TransesterificationBase (RO⁻)Nucleophilic attack of RO⁻ on carbonyl carbonFormation of tetrahedral intermediateElimination of (2S)-1,4-dibromobutan-2-oxideNew ester and (2S)-1,4-dibromobutan-2-ol
TransesterificationAcid (H⁺)Protonation of carbonyl oxygenNucleophilic attack of ROH on carbonyl carbonElimination of (2S)-1,4-dibromobutan-2-olNew ester and (2S)-1,4-dibromobutan-2-ol

Neighboring Group Participation Effects

Neighboring group participation (NGP) can significantly alter the rate and stereochemistry of nucleophilic substitution reactions. libretexts.org In (2S)-2-Butanol,1,4-dibromo-, 2-acetate, both the bromine atoms and the acetate group itself have the potential to act as internal nucleophiles.

The participation of a neighboring group typically occurs when it can attack the reaction center intramolecularly, forming a cyclic intermediate. This process can be much faster than the intermolecular attack by an external nucleophile. A key consequence of NGP is often the retention of stereochemistry at the reaction center, as it involves two successive SN2-like inversions. pearson.com

In the case of solvolysis reactions where the acetate group might act as a leaving group, the bromine atom at C4 is suitably positioned to participate in a substitution reaction at C2. The lone pair electrons on the bromine atom can attack the carbon bearing the leaving group, forming a cyclic bromonium ion intermediate. The subsequent attack by an external nucleophile would then occur at either C2 or C4.

Similarly, the carbonyl oxygen of the acetate group at C2 could potentially participate in reactions at a nearby carbon, although this is less common for acetate groups themselves compared to adjacent atoms with lone pairs.

Interactive Table: Potential Neighboring Group Participation Effects

Participating Group Position Leaving Group Plausible Intermediate Expected Stereochemical Outcome
BromineC4Acetate at C2Cyclic bromonium ionRetention or rearrangement
Acetate Carbonyl OxygenC2Leaving group at an adjacent carbon (hypothetical)Dioxolenium ionRetention

Computational and Theoretical Studies of Reaction Mechanisms

For the reactions of (2S)-2-Butanol,1,4-dibromo-, 2-acetate, computational studies could provide valuable insights into:

Activation Energies: Calculating the energy barriers for different proposed mechanisms (e.g., direct substitution vs. NGP pathway) can help determine the most likely reaction route.

Intermediate Stability: The energies of potential intermediates, such as the tetrahedral intermediate in hydrolysis or a cyclic bromonium ion in NGP, can be calculated to assess their viability.

Stereochemical Outcomes: Computational models can predict the stereochemical course of a reaction by analyzing the transition state geometries for the approach of the nucleophile.

Solvent Effects: The influence of the solvent on the reaction mechanism can be modeled using implicit or explicit solvent models, providing a more realistic picture of the reaction in solution.

Interactive Table: Hypothetical Computational Investigation Parameters

Computational Method Parameter to be Investigated Significance
Density Functional Theory (DFT)Transition state geometries and energiesElucidation of the lowest energy reaction pathway.
Intrinsic Reaction Coordinate (IRC)Reaction path followingConfirmation that a transition state connects the correct reactants and products.
Natural Bond Orbital (NBO) AnalysisCharge distribution and orbital interactionsUnderstanding the electronic effects driving the reaction.
Solvation Models (e.g., PCM)Solvation energiesAssessing the influence of the solvent on reaction energetics.

Strategic Applications of 2s 2 Butanol,1,4 Dibromo , 2 Acetate As a Chiral Synthon

Building Block for Chiral Heterocyclic Compounds

The arrangement of the two bromine atoms at the termini of the butane (B89635) chain makes (2S)-1,4-dibromo-2-butanol, derived from the title acetate (B1210297), an ideal precursor for the synthesis of five-membered heterocyclic rings through double displacement reactions. The inherent chirality at the C2 position enables the direct formation of enantiomerically pure heterocyclic derivatives.

Synthesis of Enantiopure Pyrrolidine (B122466) Derivatives

The pyrrolidine ring is a ubiquitous structural motif in natural products, pharmaceuticals, and chiral catalysts. mdpi.com The synthesis of enantiopure substituted pyrrolidines is therefore a significant goal in organic chemistry. nih.govnih.gov 1,4-Dihaloalkanes are well-established precursors for the construction of the pyrrolidine skeleton via cyclocondensation with primary amines. organic-chemistry.orgnih.gov

The compound (2S)-1,4-dibromo-2-butanol serves as an effective dielectrophile for this purpose. Reaction with a primary amine (R-NH₂) leads to a tandem N-alkylation sequence. The first substitution forms a secondary amine intermediate, which then undergoes a rapid intramolecular cyclization to furnish a chiral (S)-2-hydroxypyrrolidine derivative. This transformation provides a direct route to valuable chiral building blocks that are precursors to more complex molecules, including certain drugs. google.com For instance, 1,4-dibromo-2-butanol (B104651) is a known intermediate in the synthesis of pyrrolidine derivatives used in anticholinergic medicines like glycopyrrolate. google.com

Reaction Reactants Product Significance
Heteroannulation(2S)-1,4-dibromo-2-butanol, Primary Amine (R-NH₂)(S)-1-Alkyl-pyrrolidin-2-yl)methanolDirect synthesis of chiral pyrrolidine core

Construction of Furan and Other Oxygen-Containing Rings

Substituted tetrahydrofurans are core structures in a vast number of natural products and biologically active molecules. nih.gov The synthesis of these rings can be accomplished through various methods, including the intramolecular cyclization of haloalcohols or the acid-catalyzed cyclodehydration of diols. nih.govresearchgate.net

The chiral synthon (2S)-1,4-dibromo-2-butanol is well-suited for constructing enantiopure tetrahydrofuran (B95107) derivatives. One strategic approach involves the selective substitution of the primary bromine at the C4 position with a hydroxide (B78521) or alkoxide nucleophile. The resulting chiral 4-bromo-1,2-butanediol can then undergo an intramolecular Williamson ether synthesis, where the C2-hydroxyl group displaces the remaining bromide at C1, to form a chiral 2-substituted tetrahydrofuran. Alternatively, conversion of both bromides to hydroxyl groups would yield a chiral butane-1,2,4-triol, which can be cyclized under acidic conditions to afford the same tetrahydrofuran product. researchgate.net These methods provide access to valuable chiral intermediates. researchgate.net

Precursor to Complex Polyketide and Natural Product Fragments

Polyketides are a large and diverse class of natural products known for their complex structures and significant biological activities. frontiersin.org Their synthesis often relies on the assembly of smaller, functionalized chiral building blocks. researchgate.net Chiral C4 synthons are particularly useful as they can form key structural components within the larger polyketide or natural product framework. researchgate.netrsc.org

While direct use of (2S)-2-Butanol,1,4-dibromo-, 2-acetate (B119210) in major polyketide syntheses is not widely documented, its structure represents a potential starting point for fragments commonly found in these molecules. After deprotection of the acetate and manipulation of the bromine atoms, it can be converted into chiral C4 fragments such as:

(S)-Butane-1,2,4-triol

(S)-2-Hydroxy-1,4-butanediamine

Chiral epoxides or protected diols

These fragments are analogous to building blocks used in the stereocontrolled synthesis of complex natural products, such as the C1-C4 and C-9-C12 units of the antibiotic erythromycin (B1671065) A. rsc.org The compound's value lies in its potential to provide a stereodefined four-carbon unit with versatile handles for elongation and further functionalization.

Potential Fragment Derived From Relevance
(S)-Butane-1,2,4-triol(2S)-1,4-dibromo-2-butanol via hydrolysisCommon polyol structural motif
(S)-2-Hydroxytetrahydrofuran(2S)-1,4-dibromo-2-butanol via cyclizationCore of many natural products (acetogenins, lignans) nih.gov
Chiral Amino Alcohols(2S)-1,4-dibromo-2-butanol via selective aminationKey components of alkaloids and other bioactive molecules rsc.org

Utility in the Formation of Chiral Amines and Amino Alcohols

Chiral amines and amino alcohols are fundamental building blocks in the pharmaceutical industry and are present in a wide array of bioactive compounds. nih.govwestlake.edu.cndiva-portal.org The stereoselective synthesis of these motifs is a central theme in modern organic chemistry. nih.gov

The dibromo functionality of (2S)-1,4-dibromo-2-butanol allows for its conversion into chiral amines and amino alcohols through selective nucleophilic substitution. For example, reaction with one equivalent of an amine nucleophile or an amine surrogate, such as sodium azide (B81097) followed by reduction, can selectively displace one of the bromine atoms. The primary bromide at C4 is generally more reactive towards SN2 substitution than the secondary bromide at C1. This regioselectivity allows for the synthesis of chiral (S)-4-amino-1-bromo-2-butanol derivatives. The remaining bromine and the hydroxyl group can then be used for further transformations, making this a versatile route to multifunctional chiral amino alcohols. Such strategies avoid issues like overalkylation that can complicate the synthesis of primary and secondary amines. nih.gov

Development of Novel Chiral Ligands and Catalysts

The development of new catalysts and ligands for asymmetric synthesis is a major driver of innovation in chemistry, a field recognized with the 2021 Nobel Prize in Chemistry for asymmetric organocatalysis. youtube.comyoutube.com Chiral pyrrolidines and amino alcohols, both accessible from (2S)-2-Butanol,1,4-dibromo-, 2-acetate, are privileged scaffolds in this area. mdpi.comresearchgate.net

The chiral 2-hydroxypyrrolidines synthesized as described in section 5.1.1 are direct precursors to a range of powerful catalysts. The hydroxyl group can be readily converted into other functionalities, such as phosphine (B1218219) groups, to create bidentate ligands for transition metal catalysis. Furthermore, the pyrrolidine nitrogen itself is a key feature of many organocatalysts, including proline and its derivatives, which effectively catalyze reactions like asymmetric aldol (B89426) and Michael additions. youtube.comresearchgate.net

Similarly, the chiral amino alcohols prepared as outlined in section 5.3 are themselves a well-established class of ligands and catalysts. researchgate.net They have proven highly effective in transformations such as the enantioselective addition of organozinc reagents to aldehydes. researchgate.net The ability to generate these valuable catalytic scaffolds from a single, stereodefined C4 building block highlights the strategic importance of (2S)-2-Butanol,1,4-dibromo-, 2-acetate in the field of asymmetric synthesis. nih.govyoutube.com

Advanced Analytical Methodologies for Stereochemical Characterization and Purity Assessment

High-Resolution Chiral Chromatographic Techniques

Chiral chromatography is the cornerstone for separating enantiomers. gcms.czuni-muenchen.de This is achieved by using a chiral environment, most commonly a chiral stationary phase (CSP), that interacts differently with each enantiomer, leading to different retention times and thus, separation. youtube.com

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a highly effective and widely used method for the enantioseparation of a vast range of compounds, including esters and halogenated molecules. nih.govcsfarmacie.cz For 2-Butanol (B46777), 1,4-dibromo-, 2-acetate (B119210), (2S)- , polysaccharide-based CSPs are particularly suitable. csfarmacie.cz These phases, typically derivatives of cellulose (B213188) or amylose (B160209) coated or immobilized on a silica (B1680970) support, create chiral cavities and surfaces where enantiomers can form transient diastereomeric complexes through interactions like hydrogen bonding and dipole-dipole forces. csfarmacie.czyoutube.com The difference in the stability of these complexes between the (2S) and (2R) enantiomers results in their separation. youtube.com

Table 1: Representative Chiral HPLC Method for Enantiomeric Purity

ParameterCondition
Column Polysaccharide-based CSP (e.g., Amylose tris(3,5-dimethylphenylcarbamate))
Mobile Phase Hexane/Isopropanol (90:10, v/v)
Flow Rate 1.0 mL/min
Detection UV at 210 nm
Column Temp. 25 °C
Expected Elution (2R)-enantiomer followed by (2S)-enantiomer

Chiral Gas Chromatography (GC)

For volatile and thermally stable compounds, chiral gas chromatography offers high resolution and sensitivity. chromatographyonline.com Given its structure, 2-Butanol, 1,4-dibromo-, 2-acetate, (2S)- is likely amenable to chiral GC analysis. The most common CSPs for this technique are derivatized cyclodextrins. chromatographyonline.comresearchgate.net These cyclic oligosaccharides have a chiral cavity, and the differential inclusion of the enantiomers into this cavity leads to their separation. researchgate.net The choice of the specific cyclodextrin (B1172386) derivative is crucial for achieving optimal resolution. chromatographyonline.comchromatographyonline.com

Table 2: Illustrative Chiral GC Parameters

ParameterCondition
Column Derivatized β-cyclodextrin CSP (e.g., 30 m x 0.25 mm ID)
Carrier Gas Helium or Hydrogen
Injector Temp. 220 °C
Oven Program 100 °C hold for 2 min, then ramp to 180 °C at 5 °C/min
Detector Flame Ionization Detector (FID) or Mass Spectrometer (MS)
Detector Temp. 250 °C

Chiral Supercritical Fluid Chromatography (SFC)

Chiral Supercritical Fluid Chromatography (SFC) is a powerful hybrid technique that uses a supercritical fluid, most commonly carbon dioxide, as the main mobile phase. wikipedia.org It combines the high efficiency and speed of GC with the broad applicability of HPLC. chromatographyonline.com SFC is particularly well-regarded for both analytical and preparative-scale chiral separations. chromatographyonline.comwiley.com Polysaccharide-based CSPs are widely used in SFC and demonstrate excellent performance for a broad range of chiral molecules. chromatographyonline.comphenomenex.com The use of CO2-based mobile phases makes SFC a "greener" alternative to normal-phase HPLC. wikipedia.org

Table 3: Example Chiral SFC Conditions

ParameterCondition
Column Immobilized Polysaccharide-based CSP
Mobile Phase Supercritical CO₂ / Methanol (85:15, v/v)
Flow Rate 3.0 mL/min
Back Pressure 150 bar
Column Temp. 40 °C
Detection UV-Vis or Mass Spectrometer (MS)

Chiral Capillary Electrophoresis (CE)

Chiral Capillary Electrophoresis is a high-resolution separation technique that requires minimal amounts of sample and solvent. chromatographytoday.commdpi.com Separation in CE is based on the differential migration of analytes in an electric field. bio-rad.com For enantioseparation, a chiral selector is added to the background electrolyte. chromatographytoday.comnih.gov This selector forms transient diastereomeric complexes with the enantiomers, which then migrate at different velocities due to differences in their charge-to-size ratio and their interaction with the selector. nih.gov Cyclodextrins are frequently used as chiral selectors in CE due to their versatility. mdpi.comresearchgate.net

Table 4: Typical Chiral CE Method Parameters

ParameterCondition
Capillary Fused Silica (e.g., 50 cm total length, 50 µm ID)
Background Electrolyte 50 mM Phosphate buffer (pH 2.5) containing a chiral selector (e.g., Hydroxypropyl-β-cyclodextrin)
Voltage 15-25 kV
Temperature 25 °C
Injection Hydrodynamic or Electrokinetic
Detection UV at 200-210 nm

Spectroscopic Approaches for Absolute Configuration Determination

While chiral chromatography can separate enantiomers and determine enantiomeric purity, it does not inherently identify the absolute configuration (i.e., which peak corresponds to the R-isomer and which to the S-isomer). Spectroscopic methods, particularly Nuclear Magnetic Resonance (NMR), are employed for this purpose.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Elucidation

Advanced NMR spectroscopy is a powerful, non-destructive tool for determining the absolute configuration of chiral molecules. ipb.pthpb.com A common strategy involves the use of a chiral derivatizing agent (CDA). For a secondary acetate (B1210297) like 2-Butanol, 1,4-dibromo-, 2-acetate, (2S)- , the ester would first be hydrolyzed to the parent secondary alcohol, 1,4-dibromo-2-butanol (B104651) . This chiral alcohol is then reacted with both enantiomers of a CDA, such as Mosher's acid or a modern equivalent, to form a pair of diastereomeric esters. nih.govyoutube.com

These diastereomers have distinct physical properties and, crucially, different NMR spectra. youtube.com By analyzing the differences in the chemical shifts (Δδ) of the protons near the newly formed diastereomeric center in the ¹H NMR spectra of the two derivatives, the absolute configuration of the original alcohol can be assigned based on established models. nih.govacs.org

Table 5: Principle of Absolute Configuration by NMR using a Chiral Derivatizing Agent (CDA)

StepDescription
1. Hydrolysis The acetate group of 2-Butanol, 1,4-dibromo-, 2-acetate, (2S)- is removed to yield the parent alcohol, 1,4-dibromo-2-butanol .
2. Derivatization The resulting alcohol is divided into two portions. One is reacted with (R)-CDA and the other with (S)-CDA, forming two diastereomeric esters.
3. NMR Analysis ¹H NMR spectra are acquired for both diastereomeric products.
4. Data Analysis The chemical shifts (δ) for protons on either side of the chiral center are compared. The difference (Δδ = δS - δR) is calculated.
5. Configuration Assignment The sign of the Δδ values for protons arranged around the chiral center is used to assign the absolute configuration based on the CDA's predictive model.

Chiroptical Spectroscopy (e.g., Circular Dichroism)

Chiroptical spectroscopy encompasses a group of techniques that probe the differential interaction of a chiral molecule with left and right circularly polarized light. Among these, Circular Dichroism (CD) spectroscopy is a powerful, non-destructive method for investigating the stereochemical features of chiral compounds. CD spectroscopy measures the difference in absorption of left and right circularly polarized light (ΔA = A_L - A_R) as a function of wavelength. A non-zero CD signal is only observed for chiral molecules and is highly sensitive to the molecule's three-dimensional structure.

A hypothetical CD spectrum for the (2S)-enantiomer might exhibit a positive or negative Cotton effect at a specific wavelength corresponding to an electronic transition. Its mirror image, the (2R)-enantiomer, would be expected to produce a CD spectrum of equal magnitude but opposite sign. This characteristic makes CD spectroscopy an excellent tool for distinguishing between enantiomers and for determining the enantiomeric excess of a sample by comparing the measured CD signal to that of the pure enantiomer.

Table 1: Hypothetical Circular Dichroism Data for Enantiomeric Acetates This table presents illustrative data based on typical observations for chiral esters to demonstrate the principle of CD spectroscopy, as specific data for the target compound is not published.

EnantiomerWavelength of Maximum Absorption (λ_max, nm)Molar Ellipticity ([θ]) (deg·cm²/dmol)
(2S)-1,4-dibromobutan-2-yl acetate~215Positive
(2R)-1,4-dibromobutan-2-yl acetate~215Negative

The determination of the absolute configuration by CD often relies on empirical rules (like the Octant Rule for ketones) or comparison with the spectra of compounds of known stereochemistry. For definitive assignment, computational methods, such as Time-Dependent Density Functional Theory (TD-DFT), can be used to predict the CD spectrum for a given enantiomer, which is then compared with the experimental spectrum.

Hyphenated Techniques for Enhanced Sensitivity and Specificity

To achieve the high degree of sensitivity and specificity required for purity assessment, particularly for trace-level impurities and enantiomeric contaminants, hyphenated analytical techniques are employed. These methods couple the powerful separation capabilities of chromatography with the sensitive and selective detection offered by spectroscopy.

The primary challenge in analyzing a compound like (2S)-1,4-dibromobutan-2-yl acetate is to separate it from its (2R)-enantiomer and any other related impurities. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most common separation techniques used for this purpose. When coupled with a detector like a mass spectrometer (MS), these methods provide both retention time data for identification and mass-to-charge ratio information for structural confirmation and quantification.

Chiral HPLC is the gold standard for separating enantiomers. unife.itnih.gov This is typically achieved by using a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers, leading to different retention times. Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are widely used for their broad enantiorecognition capabilities. windows.net For instance, a study on the separation of racemic (RS)-1-bromo-3-chloro-2-propanol and its acetate derivative explored the use of several polysaccharide-based columns. researchgate.net While direct resolution of the parent alcohol was not achieved on the tested columns, the phenoxy derivative was successfully separated, highlighting the potential of this approach. researchgate.net

The coupling of chiral HPLC with mass spectrometry (HPLC-MS) or tandem mass spectrometry (HPLC-MS/MS) provides an exceptionally powerful analytical tool. This combination allows for the quantification of each enantiomer even in complex matrices and at very low concentrations. nih.gov

Table 2: Illustrative Chiral HPLC-MS Method Parameters for Separation of Halogenated Butanol Derivatives This table provides an example of typical parameters that could be adapted for the analysis of (2S)-1,4-dibromobutan-2-yl acetate, based on methods for similar compounds. researchgate.netnih.gov

ParameterCondition
Chromatography System HPLC with Chiral Stationary Phase
ColumnPolysaccharide-based CSP (e.g., Lux Cellulose-2)
Mobile Phasen-Hexane:Isopropanol (e.g., 90:10 v/v)
Flow Rate1.0 mL/min
Column Temperature25 °C
Mass Spectrometry System Triple Quadrupole Mass Spectrometer
Ionization ModeElectrospray Ionization (ESI), Positive
Monitored Transition (MRM)Precursor Ion [M+H]⁺ → Product Ion
Dwell Time100 ms

Gas chromatography can also be used for chiral separations, often requiring derivatization of the analyte or the use of a chiral capillary column. researchgate.net For a volatile compound like an acetate ester, GC-MS is a highly suitable technique. A chiral GC column, such as one coated with a cyclodextrin derivative, can provide separation of the enantiomers, which are then detected and quantified by the mass spectrometer. This approach offers high resolution and sensitivity.

The data obtained from these hyphenated techniques is crucial for determining the enantiomeric purity (or enantiomeric excess, ee) of (2S)-1,4-dibromobutan-2-yl acetate. By integrating the peak areas of the two enantiomers in the chromatogram, the percentage of each can be calculated, providing a precise measure of the stereochemical purity of the sample.

Computational and Theoretical Studies on 2s 2 Butanol,1,4 Dibromo , 2 Acetate

Molecular Modeling and Conformational Analysis

Molecular modeling and conformational analysis are fundamental to understanding the three-dimensional structure of a molecule and its influence on physical and chemical properties. For (2S)-2-Butanol,1,4-dibromo-, 2-acetate (B119210), these studies would focus on the rotational barriers around its single bonds and the resulting stable conformations.

The conformational landscape of substituted butanes is well-studied. quimicaorganica.orgyoutube.comlibretexts.orglibretexts.org The rotation around the central C2-C3 bond in butane (B89635), for instance, leads to staggered (anti and gauche) and eclipsed conformations with distinct energy levels. libretexts.orglibretexts.org The anti conformation, where the two terminal methyl groups are furthest apart, is the most stable. libretexts.orglibretexts.org

For (2S)-2-Butanol,1,4-dibromo-, 2-acetate, the presence of bulky bromine atoms and an acetate (B1210297) group introduces additional steric and electronic factors that influence conformational preferences. Molecular mechanics (MM) force fields, such as MMFF94 or Amber, can be employed to perform a systematic search of the conformational space. These methods calculate the potential energy of the molecule as a function of its geometry, allowing for the identification of low-energy conformers.

Table 1: Predicted Stable Conformations of (2S)-2-Butanol,1,4-dibromo-, 2-acetate

Dihedral Angle (C1-C2-C3-C4) Relative Energy (kcal/mol) Key Interactions
~180° (anti) 0 (Reference) Minimized steric hindrance between Br on C1 and substituents on C3.
~60° (gauche) > 0 Gauche interaction between the C1-Br bond and the C3-C4 bond.
~ -60° (gauche) > 0 Gauche interaction between the C1-Br bond and the C3-C4 bond.

Note: The relative energy values are illustrative and would require specific calculations for precise quantification.

Quantum Chemical Investigations of Electronic Structure

Quantum chemical methods, such as Density Functional Theory (DFT), provide a more accurate description of the electronic structure of a molecule compared to molecular mechanics. These calculations can elucidate properties like charge distribution, molecular orbitals, and the nature of chemical bonds.

For (2S)-2-Butanol,1,4-dibromo-, 2-acetate, DFT calculations would be crucial for understanding the impact of the electronegative bromine and oxygen atoms on the electron density distribution across the molecule. This would reveal the locations of electrophilic and nucleophilic sites, which are critical for predicting reactivity. The presence of halogen atoms is known to modulate the electronic properties of organic molecules. rsc.org

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key descriptors of a molecule's reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO gap provides an indication of the molecule's kinetic stability. Quantum chemical calculations on similar brominated compounds have been used to understand their reaction mechanisms. nih.govresearchgate.netresearchgate.net

Table 2: Calculated Electronic Properties of a Model Brominated Ester

Property Calculated Value Significance
HOMO Energy -8.5 eV Indicates electron-donating capability.
LUMO Energy -1.2 eV Indicates electron-accepting capability.
HOMO-LUMO Gap 7.3 eV Relates to chemical reactivity and stability.

Note: These values are based on representative calculations for similar molecules and would need to be specifically computed for (2S)-2-Butanol,1,4-dibromo-, 2-acetate.

Simulation of Chiral Recognition and Interactions

As a chiral molecule, (2S)-2-Butanol,1,4-dibromo-, 2-acetate can exhibit stereospecific interactions with other chiral molecules. Molecular dynamics (MD) simulations are a powerful tool to study these chiral recognition phenomena in a dynamic environment, often in solution. nih.govresearchgate.netnih.gov

MD simulations model the movement of atoms over time, allowing for the exploration of how the chiral molecule interacts with its surroundings, such as a chiral stationary phase in chromatography or a biological receptor. These simulations can reveal the specific non-covalent interactions, like hydrogen bonds, van der Waals forces, and dipole-dipole interactions, that are responsible for chiral discrimination.

In the context of (2S)-2-Butanol,1,4-dibromo-, 2-acetate, simulations could be used to understand how it might interact with a chiral selector. The simulation would track the formation and lifetime of diastereomeric complexes between the (2S)-enantiomer and a chiral host, providing insights into the energetic and structural basis of enantioselective recognition. Studies on other chiral esters and alcohols have successfully used MD simulations to elucidate the mechanisms of chiral separation. nih.govmdpi.com

In Silico Approaches for Synthetic Route Planning

Computational tools can also be used to design and optimize synthetic pathways for complex molecules like (2S)-2-Butanol,1,4-dibromo-, 2-acetate. Retrosynthesis software can propose potential disconnections and synthetic precursors, helping chemists to devise efficient routes to the target molecule. nih.govresearchgate.netresearchgate.net

These programs utilize databases of known chemical reactions and apply strategic algorithms to work backward from the target molecule to simpler, commercially available starting materials. For a chiral molecule, these tools can also suggest stereoselective reactions or chiral resolution steps to obtain the desired enantiomer. The synthesis of chiral halogenated compounds often involves specialized organocatalytic or biocatalytic methods, which can be incorporated into these computational planning tools. nih.govnih.gov

For (2S)-2-Butanol,1,4-dibromo-, 2-acetate, an in silico approach might suggest a pathway starting from a chiral precursor, such as a chiral epoxide or a product of an asymmetric reduction. The software could also evaluate different synthetic strategies based on factors like predicted yield, cost of reagents, and environmental impact. chemrxiv.org

Table 3: Compound Names Mentioned in the Article

Compound Name
(2S)-2-Butanol,1,4-dibromo-, 2-acetate
Butane

Q & A

Q. What ecological toxicity assessments are relevant for disposal?

  • Methodological Answer : Perform Vibrio fischeri bioluminescence inhibition assays (EC₅₀) to assess acute toxicity. For persistence, conduct OECD 301B biodegradability tests. Dispose via high-temperature incineration (> 1000°C) with halogen scrubbers to prevent HBr release .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.